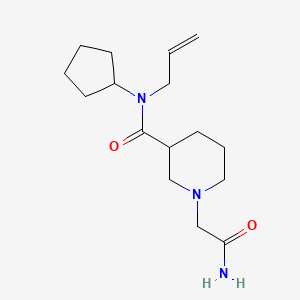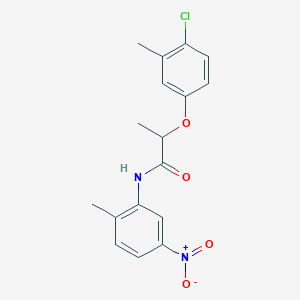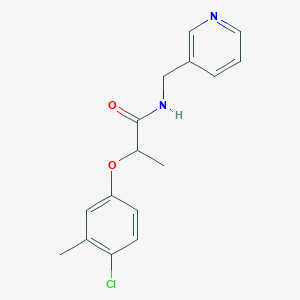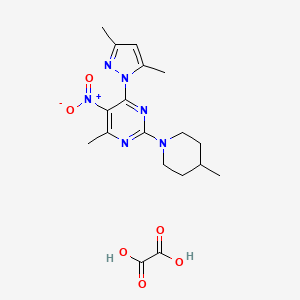![molecular formula C21H20O5 B4057393 methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate CAS No. 670243-43-3](/img/structure/B4057393.png)
methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
Übersicht
Beschreibung
Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, also known as MPTO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. MPTO is a derivative of coumarin, a natural compound found in many plants, which has been shown to have various pharmacological activities. MPTO has been synthesized using different methods, and its mechanism of action has been studied in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, as a derivative of 2-oxo-2H-chromen, has been studied for its antimicrobial properties. Research by Laxmi et al. (2012) found that certain compounds synthesized with a similar structure exhibited moderate antimicrobial activity against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This suggests potential for use in treating bacterial infections.
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate have been a subject of research. For instance, Padilla-Martínez et al. (2011) reported the molecular structures of nine isomers obtained through oxidative cyclization, demonstrating the compound's potential for diverse chemical applications.
Cytotoxicity and Antineoplastic Activity
Studies have also explored the cytotoxic and antineoplastic activities of chromen derivatives. Musa et al. (2011) evaluated new acetoxycoumarin derivatives for their cytotoxic activity in various cancer cell lines, highlighting the potential of such compounds in cancer therapy.
Antibacterial Effects
The antibacterial effects of 4-hydroxy-chromen-2-one derivatives, closely related to the compound , have been reported by Behrami & Dobroshi (2019). They synthesized compounds showing high levels of antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents.
Chemical Synthesis and Applications
Extensive research has been conducted on the synthesis and application of compounds with a chromen-2-one fragment, which is structurally similar to methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate. Velikorodov et al. (2014) have synthesized aromatic carbamates derivatives, demonstrating the versatility of such compounds in chemical synthesis.
Eigenschaften
IUPAC Name |
methyl 2-phenyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-10-16(18-13(2)14(3)20(22)26-17(18)11-12)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJDWSBAZMYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149809 | |
| Record name | Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
670243-43-3 | |
| Record name | Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670243-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)
![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)

![dimethyl 7-(5-bromo-2-hydroxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057342.png)
![2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)


![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

![N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4057384.png)
![5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B4057392.png)

![5-methyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4057407.png)